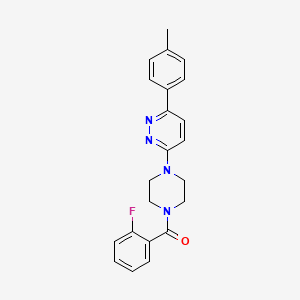

(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c1-16-6-8-17(9-7-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAREBWIPEWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This involves the reaction of appropriate hydrazine derivatives with diketones under reflux conditions.

Introduction of the piperazine moiety: The pyridazinone intermediate is then reacted with piperazine derivatives in the presence of a suitable base.

Attachment of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the piperazine-pyridazinone intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Preliminary studies have indicated that this compound exhibits several noteworthy biological activities:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and modulation of inflammatory cytokines.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties : The compound's structural features may confer activity against specific microbial strains.

Case Studies

- Cytotoxicity Assessment : In studies evaluating cytotoxicity against human cancer cell lines, this compound exhibited dose-dependent cytotoxic effects, particularly against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and disruption of the cell cycle.

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

Synthesis and Structural Characteristics

The synthesis of (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions that incorporate various reagents to achieve the desired structure. The presence of fluorine in the phenyl ring enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

BAY10000493 and BAY2341237 (K2P Channel Inhibitors)

Structure :

- BAY10000493: (2-Fluorophenyl)[4-((2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperazin-1-yl]methanone.

- BAY2341237: [4-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperazin-1-yl][6-(trifluoromethoxy)pyridin-2-yl]methanone.

Key Differences :

- Heterocyclic Core: BAY compounds use imidazo[1,2-a]pyridine, while the target compound employs pyridazine.

- Substituents : The target’s p-tolyl group (electron-donating methyl) contrasts with BAY’s 4-bromo/chlorophenyl (electron-withdrawing), altering electronic density and binding kinetics.

- Activity : BAY compounds inhibit K2P3.1 (TASK-1) by stabilizing the closed X-gate conformation. The target’s pyridazine may reduce K2P affinity but enhance selectivity for other targets (e.g., GPR55 antagonists; see ) .

(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone

Structure : Features a 2-chloro-6-fluorophenyl group and a 6-propoxypyridazine substituent.

Key Differences :

2-(4-Fluorophenyl)-6-methyl-3-[(4-methylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine (IP-7)

Structure : Contains an imidazo[1,2-a]pyridine core with a 4-methylpiperazine side chain.

Key Differences :

4-(4-Fluorophenyl)piperazin-1-ylmethanone

Structure : Substitutes the target’s 2-fluorophenyl with a 2-fluoropyridin-3-yl group.

Key Differences :

- Aromatic System : Pyridine’s nitrogen at position 3 introduces a hydrogen-bond acceptor site, contrasting with the phenyl group’s purely hydrophobic/electrostatic profile.

- Fluorine Position : Fluorine at pyridine’s 2-position may sterically hinder interactions compared to the target’s 2-fluorophenyl .

Biological Activity

The compound (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone , identified by CAS number 1021035-30-2 , has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 376.4 g/mol . The structure consists of a fluorophenyl group linked to a piperazine moiety, which is further substituted with a pyridazine ring, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021035-30-2 |

| Molecular Formula | C22H21FN4O |

| Molecular Weight | 376.4 g/mol |

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyridazine framework have shown potent activity against glioblastoma and breast cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis, characterized by cell shrinkage and chromatin condensation, at nanomolar concentrations .

MAO Inhibition

The compound's analogs have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's. Notably, some derivatives showed IC50 values in the low micromolar range, suggesting strong inhibitory potential. For example, one derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, indicating high potency .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Enzyme Inhibition : By inhibiting MAO-B, the compound could influence neurotransmitter levels, potentially offering therapeutic effects in neurodegenerative conditions.

Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic effects of various pyridazine derivatives, it was found that compounds similar to this compound exhibited significant antitumor activity against breast adenocarcinoma cells. The most potent compounds had IC50 values lower than those of standard chemotherapeutics like etoposide .

Study 2: Neuroprotective Potential

Another study focused on the neuroprotective properties of related compounds demonstrated that certain derivatives could effectively inhibit MAO-B with minimal cytotoxicity towards healthy fibroblast cells (L929). This suggests a favorable therapeutic index for potential applications in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.